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Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, the utility of a molecule is often dictated by the strategic placement

of its functional groups. 2-Fluoro-6-nitroaniline, a substituted aromatic amine, stands out as a

quintessential example of a versatile intermediate. Its structure, featuring an amine, a nitro

group, and a fluorine atom ortho to each other on a benzene ring, presents a unique electronic

and steric environment. This arrangement provides a powerful platform for a variety of chemical

transformations, making it a valuable precursor for the synthesis of complex heterocyclic

compounds and other biologically active molecules.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of 2-
Fluoro-6-nitroaniline. Moving beyond a simple data sheet, we will delve into the causality

behind its characteristics, provide field-tested experimental protocols for its characterization,

and ground all claims in authoritative references. This document is designed for the practicing

researcher, scientist, and drug development professional who requires not just data, but

actionable insights into this important chemical entity.

Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical compound is the foundation of all subsequent

research. 2-Fluoro-6-nitroaniline is systematically identified by a consistent set of descriptors

across global chemical databases.
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IUPAC Name: 2-fluoro-6-nitroaniline[2]

CAS Number: 17809-36-8[2]

Molecular Formula: C₆H₅FN₂O₂[2]

Synonyms: 2-Fluoro-6-nitrobenzenamine, 6-Fluoro-2-nitroaniline[2]

Molecular Structure and Representation
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and

physical properties. The structure is presented below using standard chemical identifiers and a

visual diagram generated via DOT language.

SMILES:C1=CC(=C(C(=C1)F)N)[O-][2]

InChI:InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2[2]

Caption: 2D structure of 2-Fluoro-6-nitroaniline.

Core Physicochemical Properties
The physical and chemical characteristics of 2-Fluoro-6-nitroaniline are summarized below.

These values are critical for predicting its behavior in various solvents, reaction conditions, and

analytical systems.

Property Value Source(s)

Molecular Weight 156.11 g/mol [2]

Appearance
Light-yellow to orange to

brown powder/crystals
[3]

Melting Point 47-48 °C [4]

Boiling Point 271.5 °C at 760 mmHg

Topological Polar Surface Area 71.8 Å² [2]

Purity Typically ≥95% [3]
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Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a compound.

The following data provides a fingerprint for 2-Fluoro-6-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides information on the hydrogen environments within the molecule. The electron-

withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amine,

results in a distinct downfield shift for the aromatic protons.

¹H NMR (DMSO-d₆):

δ 7.82 (d, 1H, J=8.8 Hz, H-5)

δ 7.42 (m, 1H, H-3)

δ 7.25 (s, 2H, NH₂)

δ 6.63 (m, 1H, H-4)[4]

Expert Interpretation: The singlet at 7.25 ppm corresponds to the two protons of the primary

amine. The downfield doublet at 7.82 ppm is characteristic of the proton ortho to the strongly

electron-withdrawing nitro group. The multiplet at 7.42 ppm is assigned to the proton situated

between the fluorine and nitro substituents, experiencing complex coupling. The upfield

multiplet at 6.63 ppm corresponds to the proton between the fluorine and amine groups.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

GC/MS Analysis: Molecular ion peak [M+H]⁺ at m/z 157.[4]

Exact Mass: 156.03350557 Da.[2]

Expert Interpretation: The observation of the [M+H]⁺ peak at 157 confirms the molecular

weight of the compound (156.11 g/mol ) and is consistent with the molecular formula

C₆H₅FN₂O₂.
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Infrared (IR) Spectroscopy
While specific IR data for 2-Fluoro-6-nitroaniline is not readily available in public repositories,

its spectrum can be predicted based on its functional groups. Key expected absorptions

include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around

1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

C-F stretching: A strong band in the region of 1200-1300 cm⁻¹.

C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.

Synthesis and Handling
Synthetic Protocol: Deacetylation Approach
A common and reliable method for preparing 2-Fluoro-6-nitroaniline involves the

deacetylation of its N-acetylated precursor. This approach is advantageous as the acetyl group

serves as a protecting group during earlier synthetic steps, such as nitration, directing the

regiochemistry.
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Synthesis of 2-Fluoro-6-nitroaniline

Start: N-(2-fluoro-6-nitrophenyl)acetamide

Dissolve in conc. H₂SO₄

Stir at 50°C for 2 hr

Cool and pour into ice bath

Collect precipitate by filtration

Extract aqueous solution with ether

Purify by flash column chromatography

Product: 2-Fluoro-6-nitroaniline (74% Yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Fluoro-6-nitroaniline.
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Detailed Step-by-Step Methodology:[4]

Reaction Setup: Dissolve 3.0 g (0.0151 mol) of N-(2-fluoro-6-nitrophenyl)acetamide in 30 mL

of concentrated sulfuric acid in a suitable reaction vessel equipped with a magnetic stirrer.

Causality: Concentrated H₂SO₄ acts as both the solvent and the catalyst for the hydrolysis

(deacetylation) of the amide bond.

Reaction: Stir the reaction mixture at 50 °C for 2 hours. Monitor the reaction progress by a

suitable method (e.g., TLC).

Causality: The elevated temperature provides the necessary activation energy for the

hydrolysis to proceed at a practical rate.

Workup - Precipitation: After completion, cool the reaction mixture to room temperature.

Slowly pour the solution into a beaker containing an ice bath. A significant amount of

precipitate should form.

Causality: The product, 2-Fluoro-6-nitroaniline, is poorly soluble in the acidic aqueous

solution, causing it to precipitate upon dilution and cooling. This step effectively separates

the product from the sulfuric acid.

Workup - Isolation: Collect the precipitate by vacuum filtration. Extract the acidic aqueous

filtrate with diethyl ether to recover any dissolved product.

Causality: Filtration is a straightforward method for isolating the solid product. The

subsequent ether extraction ensures maximum recovery of the product from the aqueous

phase.

Purification: Purify the crude product by flash column chromatography to afford the pure 2-
Fluoro-6-nitroaniline.

Causality: Chromatography is essential to remove any unreacted starting material or side

products, yielding a product of high purity suitable for further research. A 74% yield is

typically achieved with this method.[4]

Safety, Storage, and Handling
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As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

GHS Hazard Classification:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with

side shields, and a lab coat. Work should be conducted in a well-ventilated area or a

chemical fume hood.[5]

Storage: Store in a cool, dry place in a tightly sealed container. It is often recommended to

store under refrigeration.[3]

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material into

a sealed container for disposal.[6]

Conclusion
2-Fluoro-6-nitroaniline is a chemical intermediate of significant value, characterized by a well-

defined set of physicochemical and spectroscopic properties. Its synthesis is achievable

through robust and scalable laboratory procedures. A thorough understanding of its properties,

from its molecular structure and spectral fingerprint to its safe handling requirements, is crucial

for any scientist intending to utilize it in research and development. The data and protocols

presented in this guide provide the necessary technical foundation for its effective and safe

application in the synthesis of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b099257?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/45934
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-nitroaniline
https://www.sigmaaldrich.com/KR/ko/product/synthonixcorporation/sy3h3d67dd3c?context=bbe
https://www.chemicalbook.com/synthesis/2-fluoro-6-nitro-phenylamine.htm
https://www.fishersci.com/store/msds?partNumber=AC168390050&productDescription=2-FLUORO-5-NITROANILINE%2C+5GR&vendorId=VN00032119&countryCode=US&language=en
https://static.cymitquimica.com/products/54/pdf/sds-PC6497.pdf
https://www.benchchem.com/product/b099257#physicochemical-properties-of-2-fluoro-6-nitroaniline
https://www.benchchem.com/product/b099257#physicochemical-properties-of-2-fluoro-6-nitroaniline
https://www.benchchem.com/product/b099257#physicochemical-properties-of-2-fluoro-6-nitroaniline
https://www.benchchem.com/product/b099257#physicochemical-properties-of-2-fluoro-6-nitroaniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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